(1-amino-4-phenylcyclohexyl)methanol

Description

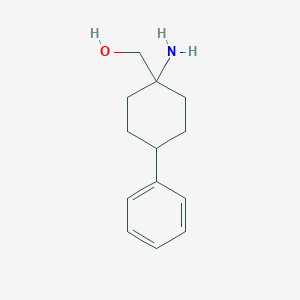

(1-Amino-4-phenylcyclohexyl)methanol is a cyclohexane derivative with a hydroxymethyl group (-CH2OH), an amino group (-NH2) at position 1, and a phenyl group (-C6H5) at position 4 of the cyclohexane ring. Its molecular formula is C10H13ClN2O (EN300-9152163), with a molecular weight of 212.68 g/mol . This compound is cataloged as a building block in synthetic chemistry, suggesting its utility in pharmaceutical or material science research .

Properties

IUPAC Name |

(1-amino-4-phenylcyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-13(10-15)8-6-12(7-9-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNUQHXUCXOFBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Group Reduction

In, hydrogenation of 4-nitrophenyl acetic acid ethyl ester using Pd/C at 40–50°C and 0.1–0.6 bar overpressure yields 4-aminophenyl acetic acid. A subsequent hydrogenation at 50–60°C and 1–4 bar overpressure achieves full saturation of the benzene ring to cyclohexane, producing a trans:cis ratio of 60–70%.

Aromatic Ring Hydrogenation

Selective hydrogenation of the benzene ring while preserving the phenyl substituent requires tailored conditions. For instance, employs a two-step process:

-

Initial hydrogenation of 4-nitrophenyl acetic acid in aqueous medium with Raney-Ni at 49°C and 130 atm.

-

Further hydrogenation at 130°C and 172 atm to form 4-aminocyclohexyl acetic acid.

This method avoids corrosive reagents and achieves >95% purity after recrystallization.

Reductive Amination Approaches

Reductive amination introduces the amino group to the cyclohexane backbone.

Ketone Intermediate Formation

Cyclohexanone derivatives serve as precursors. For example, 4-phenylcyclohexanone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride, yielding 1-amino-4-phenylcyclohexane. Subsequent reduction of the ketone with NaBH4 produces the hydroxymethyl group.

Borane-Mediated Reduction

In, trans-4-substituted phthalimide cyclohexyl methyl ester is reduced using potassium borohydride and lithium chloride in tetrahydrofuran (THF) at -20°C. This step converts the ester to a primary alcohol with 84.5% yield and >98% purity.

Protection-Deprotection Strategies

Phthalimide and benzyloxycarbonyl (Boc) groups are widely used to protect amines during synthesis.

Boc Deprotection

Boc-protected amines are cleaved using hydrochloric acid in ethanol. For instance, heating Boc-protected trans-4-aminocyclohexyl methanol in HCl/ethanol at reflux for 1–3 hours yields the free amine, which is precipitated with acetonitrile at -5–0°C.

Isomerization and Stereochemical Control

Trans-configuration is favored in industrial processes due to its thermodynamic stability.

Chemical Reactions Analysis

Types of Reactions

(1-amino-4-phenylcyclohexyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 1-amino-4-phenylcyclohexanone.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives like 1-amino-4-phenylcyclohexyl chloride or bromide.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological systems and potential as a psychoactive substance.

Medicine: Investigated for its potential therapeutic effects and as a model compound for studying similar psychoactive substances.

Mechanism of Action

The exact mechanism of action of (1-amino-4-phenylcyclohexyl)methanol is not fully understood. it is believed to interact with the central nervous system, possibly by modulating neurotransmitter systems. The compound may act on molecular targets such as NMDA receptors, similar to other psychoactive substances, leading to altered neural activity and psychoactive effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with (1-amino-4-phenylcyclohexyl)methanol, differing in substituents, stereochemistry, or functional groups:

Key Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Features | Key Differences from Target Compound |

|---|---|---|---|---|

| (4-Aminocyclohexyl)methanol | C7H15NO | 129.20 | -NH2 at position 4, -CH2OH group | Lacks phenyl group; amino group position differs |

| {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol | C10H19F2NO | 207.26 | -NH-(CH2CF2H) at position 1, -CH3 at position 4 | Fluorinated side chain; methyl instead of phenyl |

| [1-(Aminomethyl)cyclohexyl]methanol hydrochloride | C8H18ClNO | 179.69 | -CH2NH2 and -CH2OH groups on adjacent carbons | Aminomethyl substitution; hydrochloride salt form |

| Cyclohexanemethanol | C7H14O | 114.19 | -CH2OH group only (no amino or phenyl groups) | Simpler structure; lacks functional diversity |

| (4-Aminocyclohexyl)methanol hydrochloride | C7H16ClNO | 165.66 | -NH2 at position 4, -CH2OH group; hydrochloride salt | Salt form enhances solubility |

Detailed Analysis

Functional Group Influence

- Amino Group Position: The target compound’s amino group at position 1 contrasts with (4-aminocyclohexyl)methanol (amino at position 4).

- Phenyl vs.

- Fluorinated Derivatives: Fluorine atoms in {1-[(2,2-difluoroethyl)amino]-4-methylcyclohexyl}methanol increase electronegativity and metabolic stability, a feature absent in the target compound .

Stereochemical Considerations

- Cis/trans isomerism is critical in cyclohexane derivatives. For example, (4-aminocyclohexyl)methanol hydrochloride exists in cis and trans forms, with distinct physicochemical properties . While stereochemical data for this compound is unavailable, its 1,4-substitution pattern likely imposes conformational rigidity compared to 1,3 or 1,2 isomers.

Salt Forms and Solubility

Q & A

Q. What are the standard synthetic routes for (1-amino-4-phenylcyclohexyl)methanol, and how can reaction conditions be optimized?

Methodological Answer: this compound is synthesized via multistep reactions involving cyclohexane derivatives and amino-alcohol precursors. A common approach includes:

- Step 1 : Reacting 4-phenylcyclohexanone with hydroxylamine to form an oxime intermediate.

- Step 2 : Reduction of the oxime to the corresponding amine using catalytic hydrogenation or LiAlH4.

- Step 3 : Hydroxymethylation via Grignard or Mannich reactions to introduce the methanol group.

Q. Optimization Tips :

- Use reflux conditions in ethanol/water mixtures (6–8 hours) to enhance yield and purity .

- Monitor reaction progress with TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) .

- Purify via recrystallization (ethanol/ice-water) to isolate crystalline products .

Q. How can researchers characterize the structural purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the cyclohexyl ring, amino group (–NH2), and hydroxymethyl (–CH2OH) moieties. Look for splitting patterns indicative of stereochemistry .

- Mass Spectrometry (MS) : Use ESI-MS or GC-MS to verify molecular weight (e.g., C13H19NO, MW 205.3 g/mol) .

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, especially chiral centers .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

Methodological Answer: The compound’s cyclohexyl ring and amino-alcohol groups create chiral centers, impacting its interactions:

- Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to separate enantiomers. Compare with analogs like (R)-(+)-1-phenyl-1-cyclohexyl-methanol to assess activity differences .

- Biological Relevance : Docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes or receptors. For example, the amino group may form hydrogen bonds with catalytic sites in kinases .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .

- Solubility Prediction : Apply COSMO-RS to estimate solubility in polar solvents (e.g., water, DMSO) based on charge distribution .

- pKa Estimation : Use MarvinSketch or ACD/Labs to determine basicity of the amino group (expected pKa ~9–10) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Data Cross-Validation : Replicate experiments under standardized conditions (e.g., reflux time, solvent ratios) .

- Advanced Analytics : Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded spectra .

- Error Analysis : Compare purification methods (e.g., column chromatography vs. recrystallization) to identify yield discrepancies .

Experimental Design & Applications

Q. What are the key considerations for designing kinetic studies on the degradation of this compound?

Methodological Answer:

- Variable Selection : Test pH (3–11), temperature (25–60°C), and light exposure. Use UV-Vis spectroscopy to track degradation rates .

- Mechanistic Probes : Add radical scavengers (e.g., ascorbic acid) to assess oxidative pathways .

- Data Modeling : Fit kinetic data to Arrhenius or Eyring equations to derive activation parameters .

Q. How can this compound be utilized as an intermediate in pharmaceutical research?

Methodological Answer:

- Functionalization : React the amino group with acyl chlorides (e.g., acetyl chloride) to form amides for prodrug development .

- Metal Complexation : Coordinate with transition metals (e.g., Cu<sup>2+</sup>) for antimicrobial activity studies .

- Peptide Conjugation : Use EDC/NHS coupling to link to bioactive peptides for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.